2-Chloro-5-methylthiazole-4-carboxylic acid

CAS No.: 1194374-24-7

Cat. No.: VC3418160

Molecular Formula: C5H4ClNO2S

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1194374-24-7 |

|---|---|

| Molecular Formula | C5H4ClNO2S |

| Molecular Weight | 177.61 g/mol |

| IUPAC Name | 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) |

| Standard InChI Key | XQOVYTYVLXOMPR-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)Cl)C(=O)O |

| Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)O |

Introduction

Structural Characteristics

Molecular Structure

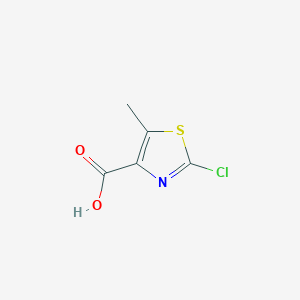

2-Chloro-5-methylthiazole-4-carboxylic acid consists of a five-membered heterocyclic thiazole ring containing nitrogen and sulfur atoms. The molecule is characterized by specific functional groups strategically positioned around this core structure:

-

Chlorine substituent at position 2

-

Methyl group at position 5

-

Carboxylic acid group at position 4

The compound has the molecular formula C5H4ClNO2S with a molecular weight of 177.61 g/mol . The systematic IUPAC name is 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid .

Chemical Identifiers

Various chemical identification systems provide unique identifiers for this compound:

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Chloro-5-methylthiazole-4-carboxylic acid are important for understanding its behavior in various applications:

Spectroscopic Data

Collision cross section (CCS) data provides valuable information about the compound's molecular structure and interaction behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.97241 | 133.2 |

| [M+Na]⁺ | 199.95435 | 144.7 |

| [M+NH4]⁺ | 194.99895 | 141.4 |

| [M+K]⁺ | 215.92829 | 139.5 |

| [M-H]⁻ | 175.95785 | 133.2 |

| [M+Na-2H]⁻ | 197.93980 | 137.0 |

| [M]⁺ | 176.96458 | 135.3 |

| [M]⁻ | 176.96568 | 135.3 |

This data is particularly useful for analytical identification and characterization of the compound in mass spectrometry applications .

Synthesis and Applications

Synthetic Methods

The synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid typically involves multiple steps starting from simpler thiazole derivatives:

-

Starting with a thiazole precursor

-

Introduction of chlorine at position 2 through chlorination reactions

-

Addition of methyl group at position 5

-

Introduction or modification of the carboxylic acid group at position 4

The specific synthetic pathways may vary depending on available starting materials and desired purity.

Research Applications

2-Chloro-5-methylthiazole-4-carboxylic acid serves several important functions in chemical research:

-

It functions as an intermediate in organic synthesis for developing more complex molecules.

-

The compound has potential applications in pharmaceutical research, particularly in medicinal chemistry for drug development.

-

Thiazole derivatives, including this compound, have shown promise as enzyme inhibitors involved in various disease pathways.

-

The compound may be used in the development of structural analogs for existing drugs, as suggested by related research on thiazole derivatives .

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of different concentrations:

| Solution Concentration | Solution Volume for 1 mg | Solution Volume for 5 mg | Solution Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5.6303 mL | 28.1516 mL | 56.3031 mL |

| 5 mM | 1.1261 mL | 5.6303 mL | 11.2606 mL |

| 10 mM | 0.563 mL | 2.8152 mL | 5.6303 mL |

This information is valuable for researchers working with the compound in laboratory settings .

| Supplier | Product Number | Purity | Package Size | Price (as of April 2025) |

|---|---|---|---|---|

| TRC | C602278 | Not specified | 500 mg | $130 |

| Apollo Scientific | OR926189-1G | 95% | 1 g | €68.3 / £61.6 |

| GlpBio | GF36283 | >98% | Not specified | Not specified |

| Vulcan Chem | VC3418160 | Not specified | Not specified | Not specified |

These offerings provide researchers with options based on their purity requirements and budget considerations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume